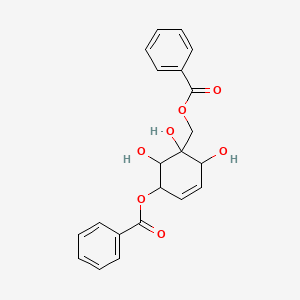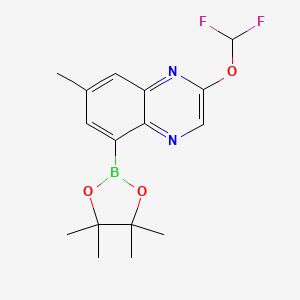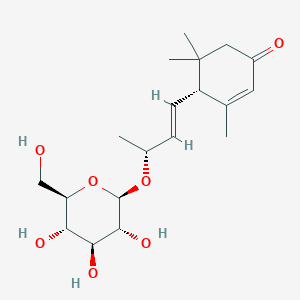
(6R,9R)-3-Oxo-alpha-ionol glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R,9R)-3-Oxo-alpha-ionol glucoside is a naturally occurring compound found in various plants. It is a glucoside derivative of 3-oxo-alpha-ionol, which is a type of ionone. Ionones are a group of compounds known for their pleasant aroma and are commonly used in the fragrance industry. The glucoside form of 3-oxo-alpha-ionol is of particular interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9R)-3-Oxo-alpha-ionol glucoside typically involves the glycosylation of 3-oxo-alpha-ionol. This process can be achieved through various methods, including chemical synthesis and enzymatic glycosylation. In chemical synthesis, the glycosyl donor and acceptor are reacted under acidic or basic conditions to form the glucoside bond. Enzymatic glycosylation, on the other hand, uses glycosyltransferases to catalyze the transfer of a sugar moiety to the aglycone (3-oxo-alpha-ionol).
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Specific strains of microorganisms are engineered to produce the desired glucoside through metabolic pathways. This method is advantageous due to its scalability and environmentally friendly nature.
化学反応の分析
Types of Reactions
(6R,9R)-3-Oxo-alpha-ionol glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different alcohol derivatives.
Substitution: The glucoside moiety can be substituted with other sugar units or functional groups through glycosylation or transglycosylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Glycosylation reactions often use glycosyl donors like glycosyl halides or glycosyl trichloroacetimidates under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids or aldehydes, while reduction can produce different alcohols.
科学的研究の応用
(6R,9R)-3-Oxo-alpha-ionol glucoside has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a model compound in studying glycosylation reactions.
Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its use as a drug delivery agent.
Industry: In the fragrance industry, this compound is used for its aromatic properties. It is also explored for its potential use in food and beverage industries as a flavoring agent.
作用機序
The mechanism of action of (6R,9R)-3-Oxo-alpha-ionol glucoside involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes through its antioxidant and anti-inflammatory activities. It may interact with enzymes and receptors involved in oxidative stress and inflammatory responses, thereby exerting its effects.
類似化合物との比較
Similar Compounds
3-Oxo-alpha-ionol: The aglycone form of (6R,9R)-3-Oxo-alpha-ionol glucoside, known for its aromatic properties.
Beta-ionone: Another ionone derivative with similar aromatic characteristics.
Alpha-ionone: A structural isomer of beta-ionone with distinct aromatic properties.
Uniqueness
This compound is unique due to its glucoside moiety, which enhances its solubility and stability compared to its aglycone form. This modification also influences its biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
77699-19-5 |
|---|---|
分子式 |
C19H30O7 |
分子量 |
370.4 g/mol |
IUPAC名 |
(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h5-7,11,13-18,20,22-24H,8-9H2,1-4H3/b6-5+/t11-,13+,14-,15-,16+,17-,18-/m1/s1 |
InChIキー |
SZOPSAFLRCYJCX-ITEOXOHJSA-N |
異性体SMILES |
CC1=CC(=O)CC([C@H]1/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C |
正規SMILES |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)


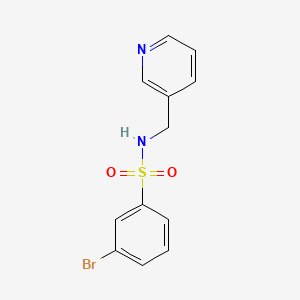
![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
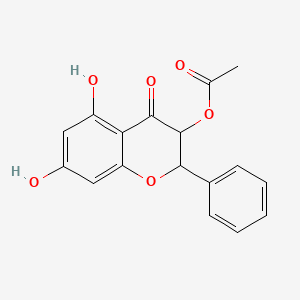
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
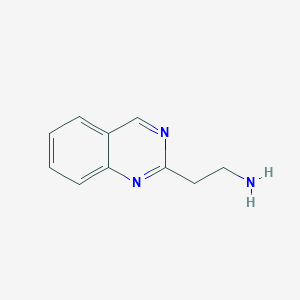
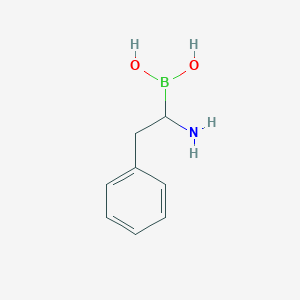
![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
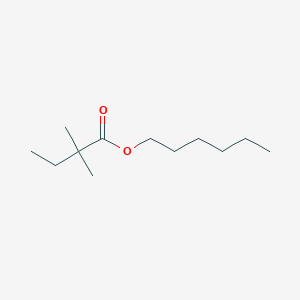
![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)
